Cas no 113003-49-9 (α-Chloro-9-anthraldoxime)

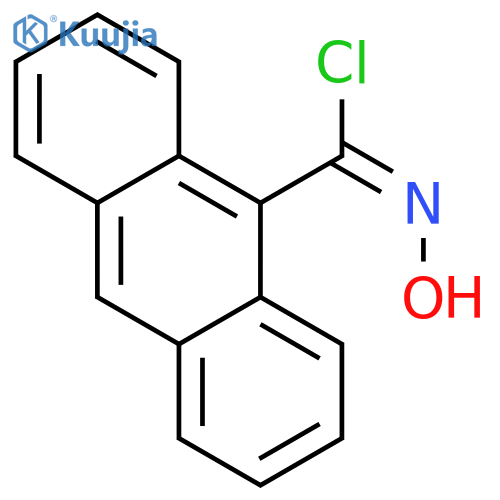

α-Chloro-9-anthraldoxime structure

商品名:α-Chloro-9-anthraldoxime

CAS番号:113003-49-9

MF:C15H10ClNO

メガワット:255.699002742767

MDL:MFCD02179418

CID:130015

PubChem ID:5706358

α-Chloro-9-anthraldoxime 化学的及び物理的性質

名前と識別子

-

- A-CHLORO-9-ANTHRALDOXIME

- ALPHA-CHLORO-9-ANTHRALDOXIME

- -Chloro-9-anthraldoxime

- α-CHLORO-9-ANTHRALDOXIME

- 9-anthracylhydroximoyl chloride

- 9-Anthracenecarboximidoyl chloride, N-hydroxy-

- n-hydroxyanthracene-9-carbimidoyl chloride

- (E)-4-chloroanthracene-10-carbaldehyde oxime

- AKOS015908862

- SCHEMBL3791668

- A inverted exclamation mark-Chloro-9-anthraldoxime

- 113003-49-9

- C58122

- N-hydroxyanthracene-9-carboximidoyl chloride

- (9Z)-N-hydroxyanthracene-9-carboximidoyl chloride

- (E)-N-hydroxyanthracene-9-carbimidoyl chloride

- n-hydroxyanthracene-9-carbimidoylchloride

- α-Chloro-9-anthraldoxime

-

- MDL: MFCD02179418

- インチ: 1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H

- InChIKey: HNCKUONLZVGZKH-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C2C([H])=C([H])C([H])=C([H])C=12)=NO[H]

計算された属性

- せいみつぶんしりょう: 255.04500

- どういたいしつりょう: 255.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 32.6

じっけんとくせい

- PSA: 32.59000

- LogP: 4.36760

α-Chloro-9-anthraldoxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 011635-5g |

a-Chloro-9-anthraldoxime |

113003-49-9 | 97% | 5g |

£333.00 | 2022-03-01 | |

| abcr | AB169895-250 mg |

alpha-Chloro-9-anthraldoxime, 95%; . |

113003-49-9 | 95% | 250 mg |

€138.50 | 2023-07-20 | |

| Fluorochem | 011635-25g |

a-Chloro-9-anthraldoxime |

113003-49-9 | 97% | 25g |

£1166.00 | 2022-03-01 | |

| TRC | A575918-50mg |

α-Chloro-9-anthraldoxime |

113003-49-9 | 50mg |

$ 50.00 | 2022-06-08 | ||

| abcr | AB169895-250mg |

alpha-Chloro-9-anthraldoxime, 95%; . |

113003-49-9 | 95% | 250mg |

€138.50 | 2024-06-12 | |

| Ambeed | A599964-25g |

N-Hydroxyanthracene-9-carbimidoyl chloride |

113003-49-9 | 98% | 25g |

$1742.0 | 2024-04-26 | |

| A2B Chem LLC | AE09607-5g |

Alpha-chloro-9-anthraldoxime |

113003-49-9 | 95% | 5g |

$586.00 | 2024-04-20 | |

| 1PlusChem | 1P008SO7-25g |

alpha-Chloro-9-anthraldoxime |

113003-49-9 | 95% | 25g |

$2672.00 | 2025-02-24 | |

| abcr | AB169895-1 g |

alpha-Chloro-9-anthraldoxime, 95%; . |

113003-49-9 | 95% | 1 g |

€201.40 | 2023-07-20 | |

| TRC | A575918-100mg |

α-Chloro-9-anthraldoxime |

113003-49-9 | 100mg |

$ 65.00 | 2022-06-08 |

α-Chloro-9-anthraldoxime 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

113003-49-9 (α-Chloro-9-anthraldoxime) 関連製品

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:113003-49-9)α-Chloro-9-anthraldoxime

清らかである:99%

はかる:25g

価格 ($):1568.0